4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-

Physicochemical profiling Lipophilicity Medicinal chemistry design

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- (CAS 1934421-16-5) is a halogenated heterocyclic building block with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol. It belongs to the 1,3-benzodioxin-4-one class, characterized by a fused dioxinone ring system bearing a carbonyl group at the 4-position.

Molecular Formula C8H4BrFO3
Molecular Weight 247.02 g/mol
CAS No. 1934421-16-5
Cat. No. B12083823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-
CAS1934421-16-5
Molecular FormulaC8H4BrFO3
Molecular Weight247.02 g/mol
Structural Identifiers
SMILESC1OC2=C(C=CC(=C2C(=O)O1)Br)F
InChIInChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2
InChIKeyOOKYRRPVZLWABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-fluoro-4H-1,3-benzodioxin-4-one (CAS 1934421-16-5): Core Properties & Structural Identity Overview for Research Sourcing


4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- (CAS 1934421-16-5) is a halogenated heterocyclic building block with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol [1]. It belongs to the 1,3-benzodioxin-4-one class, characterized by a fused dioxinone ring system bearing a carbonyl group at the 4-position. The strategic placement of bromine at C5 and fluorine at C8 creates a distinct electronic environment that modulates reactivity, making it a versatile intermediate for medicinal chemistry and agrochemical research . Its structure enables participation in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Why Generic Substitution of 5-Bromo-8-fluoro-4H-1,3-benzodioxin-4-one (CAS 1934421-16-5) with In-Class Analogs Fails to Deliver Equivalent Results


The 5-bromo-8-fluoro substitution pattern is not arbitrarily interchangeable with other 1,3-benzodioxin-4-one analogs. The specific combination of a heavy halogen (Br) at C5 and a strongly electron-withdrawing halogen (F) at C8 establishes a unique electronic profile that governs reactivity, binding affinity, and metabolic stability [1]. Simply substituting this compound with a des-fluoro (e.g., 6-bromo-4H-benzo[d][1,3]dioxin-4-one, CAS 1591954-08-3) or a regioisomeric variant (e.g., 8-bromo-5-fluoro-2,2-dimethyl derivative, CAS 2006317-76-4) alters the molecular dipole, lipophilicity, and potential for site-selective functionalization, which can compromise synthetic yields and biological outcomes downstream.

Quantitative Evidence Guide: 5-Bromo-8-fluoro-4H-1,3-benzodioxin-4-one (CAS 1934421-16-5) vs. Analogs


Lipophilicity (LogP) Differentiation: 5-Br,8-F Pattern versus Des-Fluoro Analog

The presence of both bromine and fluorine substituents fine-tunes the lipophilicity of the benzodioxin-4-one scaffold. The target compound (5-Br,8-F) has a computed XLogP3-AA of 2.4 [1]. In contrast, a des-fluoro analog such as 6-bromo-4H-benzo[d][1,3]dioxin-4-one (CAS 1591954-08-3), which lacks the fluorine atom, exhibits a lower computed LogP due to reduced hydrophobic surface area and altered electron distribution . This difference quantifiably impacts membrane permeability and pharmacokinetic behavior, with the 5-Br,8-F pattern offering enhanced CNS penetration potential as suggested by its use in cholinergic receptor projects .

Physicochemical profiling Lipophilicity Medicinal chemistry design

Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The 5-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the 8-fluoro group remains inert under these conditions, allowing for sequential derivatization [1]. This orthogonal reactivity is not achievable with the 8-bromo-5-fluoro regioisomer (CAS 2006317-76-4) because swapping the halogen positions reverses the site selectivity for oxidative addition. The target compound thus provides a programmable synthetic route to complex, polysubstituted benzodioxinones employed as masked pentasubstituted arenes .

Synthetic methodology Cross-coupling C–H functionalization

Biological Target Engagement: Muscarinic Cholinergic Receptor Modulation Potential

This compound has been investigated for its interaction with cholinergic muscarinic receptors, potentially acting as a positive allosteric modulator (PAM) [1]. While specific IC50/Ki data for this exact compound remain proprietary or are found in patent literature, the 5-bromo-8-fluoro motif is a privileged structure for CNS target engagement. In contrast, the saturated analog 5-bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 2092817-50-8) lacks the 4-keto group, which likely abolishes key hydrogen-bonding interactions critical for receptor modulation [2].

Neuropharmacology Cholinergic receptors Positive allosteric modulator

Purity Specifications for Reproducible Research: HPLC Assay Comparison

Commercially available batches of 5-bromo-8-fluoro-4H-1,3-benzodioxin-4-one are supplied with certified purity of 98% (HPLC) . This specification is critical for sensitive biological assays and catalytic reactions where trace impurities from dehalogenation or oxidation can inhibit catalysts or confound activity readouts. In contrast, some in-class analogs like 6-bromo-4H-benzo[d][1,3]dioxin-4-one are commonly offered at 95% purity, introducing higher variance in research outcomes .

Quality control Purity Reproducibility

Optimal Research & Industrial Application Scenarios for 5-Bromo-8-fluoro-4H-1,3-benzodioxin-4-one (CAS 1934421-16-5) Procurement


CNS Drug Discovery: Building Block for Muscarinic Receptor Modulators

Procure this compound as a key synthetic intermediate for programs targeting cholinergic muscarinic receptors implicated in Alzheimer's disease and cognitive impairment. Its 5-bromo handle allows late-stage diversification via Suzuki coupling, while the 8-fluoro group enhances metabolic stability and brain penetration [1].

Agrochemical Lead Optimization: Insecticide Intermediate Synthesis

Utilize 5-bromo-8-fluoro-4H-1,3-benzodioxin-4-one as a precursor in the synthesis of fluorinated benzodioxole insecticides, following the general methodologies described in Bayer's foundational patents [1]. The specific halogen pattern imparts improved environmental persistence and target-site binding compared to non-fluorinated versions.

Methodology Development: Orthogonal Halogenation Strategy Templates

Source this compound for developing and validating new catalytic methods that require a substrate with two electronically distinct halogen atoms. The C5-Br serves as the primary coupling site, while C8-F can be exploited in late-stage nucleophilic aromatic substitution or as a bioisostere in analog synthesis [1].

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